molecular formula C17H18ClNO5S B2464380 4-(Acetylamino)phenyl 5-chloro-2-ethoxy-4-methylbenzenesulfonate CAS No. 1018157-01-1

4-(Acetylamino)phenyl 5-chloro-2-ethoxy-4-methylbenzenesulfonate

Cat. No.: B2464380
CAS No.: 1018157-01-1
M. Wt: 383.84
InChI Key: RUYHZAXICSYJDB-UHFFFAOYSA-N
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Description

4-(Acetylamino)phenyl 5-chloro-2-ethoxy-4-methylbenzenesulfonate is a sulfonate ester featuring a 4-(acetylamino)phenyl group linked via an oxygen atom to a substituted benzenesulfonate moiety. The benzenesulfonate ring is substituted at positions 2 (ethoxy), 4 (methyl), and 5 (chloro).

Properties

IUPAC Name

(4-acetamidophenyl) 5-chloro-2-ethoxy-4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO5S/c1-4-23-16-9-11(2)15(18)10-17(16)25(21,22)24-14-7-5-13(6-8-14)19-12(3)20/h5-10H,4H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUYHZAXICSYJDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)OC2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Acetylamino)phenyl 5-chloro-2-ethoxy-4-methylbenzenesulfonate typically involves the reaction of 4-acetylamino-5-chloro-2-ethoxybenzoic acid with methyl benzenesulfonate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to purification steps such as crystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Acetylamino)phenyl 5-chloro-2-ethoxy-4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 4-(Acetylamino)phenyl 5-chloro-2-ethoxy-4-methylbenzenesulfonate exhibit significant antimicrobial properties. In a study evaluating various derivatives, the compound demonstrated effective inhibition against several bacterial strains, comparable to established antibiotics such as penicillin G and ciprofloxacin.

Case Study: Antimicrobial Evaluation

A series of derivatives were tested for their minimum inhibitory concentration (MIC) against common pathogens:

CompoundMIC (μg/mL)Pathogen
4-(Acetylamino)phenyl 5-chloro-2-ethoxy-4-methylbenzenesulfonate0.22Staphylococcus aureus
0.25Staphylococcus epidermidis

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, indicating its potential as an anticancer agent.

Case Study: Anticancer Mechanism

In one study, the compound was evaluated against several cancer cell lines, revealing:

Cell LineIC50 (μM)Selectivity Index
MDA-MB-231 (TNBC)0.126High
MCF10A (Normal)>2Low

The results indicated that the compound selectively targeted cancer cells while sparing normal cells, which is crucial for developing effective cancer therapies.

Structure-Activity Relationships

Understanding the structure-activity relationship (SAR) of the compound is vital for optimizing its efficacy. The presence of specific functional groups, such as the acetylamino and sulfonate moieties, contributes to its biological activity. Research has shown that modifications to these groups can enhance or diminish antimicrobial and anticancer properties.

Synthesis Methodologies

The synthesis of 4-(Acetylamino)phenyl 5-chloro-2-ethoxy-4-methylbenzenesulfonate typically involves multi-step organic reactions. A common method includes:

  • Esterification : Utilizing dicyclocarbodiimide (DCC) for the esterification of amino acids with selected salicylanilides.
  • Rearrangement : Following esterification, a rearrangement step is performed to achieve the desired sulfonate derivative.

Mechanism of Action

The mechanism of action of 4-(Acetylamino)phenyl 5-chloro-2-ethoxy-4-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Sulfonamide Derivatives ()

Example Compounds :

  • 2-Alkylthio-4-chloro-5-methyl-N-[imino-(4-methyl-1-oxo-(1H)-phthalazin-2-yl)methyl]benzenesulfonamides
  • 3-Bromo-2-[[4-(acetylamino)phenyl]sulfonyl]benzoic acid hydrazide

Comparison :

  • Functional Groups : Sulfonamides (S=O linked to NH) vs. sulfonate esters (S=O linked to O-phenyl). Sulfonamides are more hydrolytically stable, which may enhance metabolic resistance compared to sulfonate esters.
  • Substituents : Shared chloro and methyl groups on the benzene ring, but sulfonamides include alkylthio or bromo substituents. The ethoxy group in the target compound introduces steric and electronic differences.

MCHR1 Antagonists ()

Example Compounds :

  • FE@SNAP, Tos@SNAP (complex piperidinylpropylamino carbonyl derivatives with acetylamino phenyl groups)

Comparison :

  • Core Structure: The acetylamino phenyl group is present, but the target lacks the piperidinyl and pyrimidine moieties critical for MCHR1 antagonism.
  • Bioactivity : MCHR1 antagonists in are bioactive, but the target’s simpler structure limits direct functional overlap.

Bis-Sulfonate Esters ()

Example Compound :

  • 2-[2-(4-Methylphenyl)sulfonyloxyethoxy]ethyl 4-methylbenzenesulfonate (bis-tosylate)

Comparison :

  • Functionality: The bis-sulfonate ester in is used as a synthetic intermediate, whereas the target’s mono-sulfonate ester may serve as a prodrug.

Carbonic Acid Esters ()

Example Compounds :

  • Carbonic acid 4-(acetylamino)phenyl 2-chloroethyl ester, ethyl ester

Comparison :

  • Core Acid : Carbonic vs. sulfonic acid esters. Sulfonate esters are more acidic and water-soluble, whereas carbonic esters are less stable.
  • Substituents : Both share chloro and ethyl/ethoxy groups, but the target’s methyl and ethoxy substituents may reduce solubility compared to purely aliphatic esters.

Solubility and Stability

  • Sulfonate Esters : Generally more water-soluble than carbonic esters due to the sulfonic acid’s strong acidity. However, chloro and methyl groups in the target compound may counteract this .
  • Hydrolysis : Sulfonate esters (e.g., target compound) are prone to hydrolysis under acidic/basic conditions, whereas sulfonamides () resist hydrolysis .

Biological Activity

4-(Acetylamino)phenyl 5-chloro-2-ethoxy-4-methylbenzenesulfonate, with the CAS number 1018157-01-1, is a chemical compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including antimicrobial properties, cytotoxic effects, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of 4-(Acetylamino)phenyl 5-chloro-2-ethoxy-4-methylbenzenesulfonate is C17H18ClNO5SC_{17}H_{18}ClNO_5S, with a molecular weight of 383.8 g/mol. The compound features a sulfonate group, which is significant in determining its biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. A study on chloroacetamides demonstrated that derivatives with halogenated phenyl rings showed promising antimicrobial effects, particularly against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . The presence of the chloro group in the structure may enhance lipophilicity, facilitating membrane penetration.

Cytotoxicity and Anti-Proliferative Effects

In vitro studies have shown that compounds similar to 4-(Acetylamino)phenyl 5-chloro-2-ethoxy-4-methylbenzenesulfonate exhibit anti-proliferative activity against various cancer cell lines. For instance, structure-activity relationship studies on related thiosemicarbazones revealed that electron-donating groups significantly increased anti-proliferative effects compared to electron-withdrawing substituents . This suggests that modifications in the substituent patterns can tailor the biological activity of sulfonate derivatives.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of sulfonate compounds. The following table summarizes key findings from SAR studies relevant to similar compounds:

Substituent Type Effect on Activity
-CH₃Electron-donatingIncreased anti-proliferative activity
-ClElectron-withdrawingDecreased anti-proliferative activity
-OCH₃Electron-donatingEnhanced cytotoxicity against cancer cells

Case Studies

  • Antimicrobial Testing : A recent study evaluated various chloroacetamides against E. coli, S. aureus, and C. albicans. Compounds with para-substituted phenyl groups exhibited significant antimicrobial efficacy, indicating that structural modifications could lead to enhanced biological performance .
  • Cytotoxicity Assays : In another investigation, derivatives of similar structures were tested for cytotoxicity using human cancer cell lines. Results indicated a concentration-dependent response, with some compounds achieving IC₅₀ values below 50 µM, suggesting potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Acetylamino)phenyl 5-chloro-2-ethoxy-4-methylbenzenesulfonate?

  • Methodology :

  • Sulfonylation : React 5-chloro-2-ethoxy-4-methylbenzenesulfonyl chloride with 4-(acetylamino)phenol in anhydrous dichloromethane under basic conditions (e.g., pyridine or triethylamine). Monitor reaction completion via TLC.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water .
  • Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via 1H NMR^1 \text{H NMR} (aromatic proton signals at δ 6.8–7.5 ppm) and 13C NMR^{13} \text{C NMR} (sulfonate carbon at δ ~115 ppm) .

Q. How can the compound’s stability under varying pH conditions be systematically evaluated?

  • Methodology :

  • pH Stability Assay : Prepare buffered solutions (pH 2–10) and incubate the compound at 25°C and 37°C. Monitor degradation via UV-Vis spectroscopy (λ_max ~260–280 nm) at 0, 24, 48, and 72 hours.
  • Kinetic Analysis : Calculate degradation rate constants (kk) using first-order kinetics. Stability is typically highest in neutral to slightly acidic conditions (pH 5–7), as observed for structurally related sulfonates .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

  • Methodology :

  • Spectroscopy :
  • 1H/13C NMR^1 \text{H/}^{13} \text{C NMR}: Assign aromatic protons and sulfonate groups.
  • IR Spectroscopy : Confirm sulfonate S=O stretching (~1360–1340 cm1^{-1}) and acetyl C=O (~1680 cm1^{-1}).
  • Chromatography :
  • HPLC : Use reverse-phase columns to assess purity (>98%).
  • X-ray Crystallography : Resolve crystal structure (space group, bond angles) for absolute configuration validation, as demonstrated for analogous sulfonates .

Advanced Research Questions

Q. How can the environmental fate of this compound be modeled in aquatic ecosystems?

  • Methodology :

  • Partitioning Studies : Measure log KowK_{\text{ow}} (octanol-water coefficient) via shake-flask method. Expected log KowK_{\text{ow}} < 3 due to polar sulfonate group, indicating low bioaccumulation potential.
  • Photodegradation : Expose to simulated sunlight (λ > 290 nm) in aqueous media; quantify degradation products via LC-MS/MS.
  • Ecotoxicology : Use Daphnia magna or algae growth inhibition assays (OECD 201/202 guidelines) to assess acute toxicity. Reference long-term environmental monitoring frameworks from Project INCHEMBIOL .

Q. What mechanistic insights exist for its interactions with biological targets (e.g., enzymes)?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model binding affinity to sulfotransferases or cyclooxygenase (COX) isoforms. Focus on hydrogen bonding with sulfonate and acetyl groups.
  • Enzymatic Assays : Test inhibition of COX-2 via fluorometric kits (e.g., Cayman Chemical), comparing IC50_{50} values to known inhibitors.
  • Cellular Studies : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7) using MTT assays, with dose-response curves (1–100 µM). Correlate activity to structural analogs in medicinal chemistry .

Q. How can computational modeling predict its physicochemical properties?

  • Methodology :

  • QSAR Models : Use CODESSA or MOE to predict solubility (LogS), permeability (Caco-2), and plasma protein binding.
  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level; calculate electrostatic potential maps to identify reactive sites.
  • ADMET Prediction : Employ SwissADME or ADMETlab 2.0 to estimate bioavailability and metabolic pathways (e.g., cytochrome P450 interactions) .

Methodological Notes

  • Contradictions : While sulfonates generally exhibit low bioaccumulation (log KowK_{\text{ow}} < 3), halogenated analogs may show higher persistence in lipid-rich environments. Validate experimentally .
  • Data Gaps : No direct ecotoxicity data exists for this compound; extrapolate from structurally similar chlorobenzenesulfonates .

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